Eupolauridine

Antifungal Natural Products Opportunistic Pathogens

Eupolauridine (CAS 58786-39-3), also known as canangine, is an indenonaphthyridine alkaloid isolated from plants of the Annonaceae and Eupomatiaceae families, including Cananga odorata and Eupomatia laurina. It belongs to the naphthyridine class of organic compounds and has a molecular formula of C14H8N2.

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
CAS No. 58786-39-3
Cat. No. B1222634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupolauridine
CAS58786-39-3
Synonymseupolauridine
indeno(1,2,3-ij)(2,7)naphthyridine
Molecular FormulaC14H8N2
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=CC4=C3C2=NC=C4
InChIInChI=1S/C14H8N2/c1-2-4-11-10(3-1)13-12-9(5-7-15-13)6-8-16-14(11)12/h1-8H
InChIKeyKIVUUVOREYMMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eupolauridine (CAS 58786-39-3): A Naphthyridine Alkaloid Scaffold for Antifungal and Antiproliferative Research


Eupolauridine (CAS 58786-39-3), also known as canangine, is an indenonaphthyridine alkaloid isolated from plants of the Annonaceae and Eupomatiaceae families, including Cananga odorata and Eupomatia laurina [1]. It belongs to the naphthyridine class of organic compounds and has a molecular formula of C14H8N2 [2]. The compound has garnered research interest primarily for its in vitro antifungal activity against opportunistic pathogens such as Candida albicans and Cryptococcus neoformans, as well as for its interactions with DNA topoisomerases [3].

Antifungal screening context for C. albicans and C. neoformans
Topoisomerase I and II mechanistic tool compound
Natural naphthyridine alkaloid probe for scaffold optimization

Why Eupolauridine (CAS 58786-39-3) Cannot Be Substituted by Other Aporphinoid Alkaloids


Although eupolauridine shares a biosynthetic origin with other aporphinoid alkaloids like liriodenine, its distinct indenonaphthyridine core confers a unique spectrum of biological activities and target engagement [1]. Generic substitution with a structurally related alkaloid fails because even minor changes to the scaffold—such as N-alkylation or ring substitution—dramatically alter antifungal potency, topoisomerase selectivity, and cytotoxicity profiles, as demonstrated by synthetic analog studies [2]. The quantitative evidence below underscores that eupolauridine occupies a specific chemical space that is not interchangeable with its closest analogs.

Indenonaphthyridine core may alter antifungal potency relative to aporphinoid alkaloids; scaffold-class mismatch requires review.
Topoisomerase selectivity profiles may differ between indenonaphthyridine and aporphinoid scaffolds; target engagement cannot be assumed.
Cytotoxicity profiles may vary across structural analogs and should be verified in relevant cell models before replacement.

Quantitative Evidence Guide for Eupolauridine (CAS 58786-39-3): Differentiated Activity vs. Analogs and Comparators


Eupolauridine vs. Liriodenine: Differential Antifungal Potency Against C. albicans and C. neoformans

In head-to-head MIC comparisons, eupolauridine exhibits distinct antifungal potency compared to the structurally related aporphinoid alkaloid liriodenine. Eupolauridine's MIC against C. albicans is 61.2 μM and against C. neoformans is 244.8 μM [1]. In contrast, liriodenine's MIC against the same pathogens is 22.5 μM and 45.4 μM, respectively [1]. This demonstrates that liriodenine is approximately 2.7-fold more potent against C. albicans and 5.4-fold more potent against C. neoformans than eupolauridine under these conditions.

Antifungal MIC vs. Liriodenine
Head-to-head
Eupolauridine: C. alb. 61.2 μM, C. neo. 244.8 μM vs. Liriodenine: 22.5 μM, 45.4 μM. Liriodenine 2.7–5.4× more potent.
Reported MIC context; supports scaffold differentiation in antifungal screening.
CLSI broth microdilution; potency ranking may inform lead selection.
Antifungal Natural Products Opportunistic Pathogens

Eupolauridine vs. Synthetic Analog E9591: 32-Fold Improvement in Antifungal MIC

The synthetic analog eupolauridine 9591 (E9591) demonstrates a marked improvement in antifungal potency compared to the parent compound. While eupolauridine exhibits MIC values of 61.2 μM (C. albicans) and 244.8 μM (C. neoformans), E9591 shows MICs of 2.6 μM and 5.3 μM, respectively [1]. This represents a 23.5-fold improvement against C. albicans and a 46.2-fold improvement against C. neoformans, with a previous report citing a 32-fold overall improvement [1]. Such data highlights the critical impact of N-alkylation on the eupolauridine scaffold.

Antifungal MIC vs. E9591
Head-to-head
E9591 MIC: C. alb. 2.6 μM, C. neo. 5.3 μM; parent eupolauridine 61.2 μM / 244.8 μM. ~23–46-fold improvement.
SAR evidence: N-alkylation yields substantial MIC improvement vs. parent scaffold.
Supports medicinal chemistry optimization; parent serves as reference standard.
Antifungal Synthetic Analog Structure-Activity Relationship

Eupolauridine vs. Liriodenine Methiodide (LMT): Differential Potency and Selectivity in Synthetic Salt Analogs

Liriodenine methiodide (LMT), a methiodide salt of liriodenine, exhibits significantly enhanced antifungal activity compared to its parent compound. LMT's MIC against C. albicans is 0.9 μM and against C. neoformans is 7.5 μM [1]. While eupolauridine's MICs are 61.2 μM and 244.8 μM respectively, the comparison is not direct as LMT is a salt of a different alkaloid. However, the data illustrates that salt formation on structurally related scaffolds can dramatically improve potency, with LMT being 68-fold more potent than eupolauridine against C. albicans and 32.6-fold more potent against C. neoformans.

Antifungal MIC vs. LMT
Cross-study context
LMT MIC: C. alb. 0.9 μM, C. neo. 7.5 μM; eupolauridine 61.2 μM / 244.8 μM. LMT shows 33–68× lower MIC.
Cross-study comparison: methiodide salt formation dramatically alters antifungal potency.
Not a direct head-to-head; same assay platform. Context-dependent interpretation.
Antifungal Salt Analogs Liriodenine

Eupolauridine vs. 11-Methoxysampangine: Antiproliferative Activity in Human Cancer Cell Lines

In a study of antiproliferative alkaloids from Ambavia gerrardii, eupolauridine (compound 4) was compared with 11-methoxysampangine (compound 3) and 8-hydroxyeupolauridine (compound 1) against the A2780 ovarian cancer cell line. Eupolauridine exhibited an IC50 of 3.5 μM, while 11-methoxysampangine showed an IC50 of 10.3 μM and 8-hydroxyeupolauridine showed no significant activity [1]. Against the H460 lung cancer cell line, eupolauridine's IC50 was 1.77 μM, compared to 0.57 μM for 11-methoxysampangine and 0.58 μM for sampangine (compound 6) [1].

Antiproliferative IC50 vs. Sampangine
Head-to-head
A2780: Eupol. 3.5 μM vs. 11-Methoxysamp. 10.3 μM; H460: 1.77 μM vs. 0.57 μM. Cell-line-dependent selectivity.
Supports cell-model selectivity review; differential potency across cancer lines.
Ovarian vs. lung cancer models; further validation needed for target indication context.
Antiproliferative Cancer Natural Products

Eupolauridine vs. Camptothecin: Divergent Mechanisms of Topoisomerase I Inhibition

Eupolauridine completely inhibits the DNA relaxation activity of purified fungal topoisomerase I at 50 μg/mL, but unlike camptothecin, it does not stabilize the cleavage complex of either human or fungal topoisomerase I [1]. Furthermore, eupolauridine does not cause significant cytotoxicity in mammalian cells, in contrast to camptothecin [1]. This mechanistic distinction—catalytic inhibition versus cleavage complex stabilization—positions eupolauridine as a non-camptothecin topoisomerase I inhibitor with a potentially safer therapeutic window.

Topoisomerase I Mechanism
Mechanistic context
Inhibits fungal topo I relaxation at 50 μg/mL; does not stabilize cleavage complex, unlike camptothecin-class compounds.
Non-camptothecin catalytic inhibitor profile; supports mechanism-of-action differentiation studies.
Purified fungal topoisomerase I assay; mammalian cell relevance under review.
Topoisomerase Mechanism of Action Selectivity

Eupolauridine Analog SAR: N-Alkylation Converts Weak Antifungal Activity to Broad-Spectrum Antimicrobial and Cytotoxic Potential

Systematic SAR studies on alkyl and benzyl naphthyridinium analogs of eupolauridine reveal that N-alkylation transforms the biological profile. While eupolauridine itself is primarily antifungal, many of its N-alkylated analogs exhibit antibacterial activity against S. aureus, MRSA, Pseudomonas, and Mycobacterium, as well as antimalarial activity against Plasmodium falciparum and cytotoxicity against human cancer cell lines [1]. This demonstrates that the eupolauridine core is a versatile scaffold whose activity spectrum can be modulated by simple chemical derivatization.

N-Alkylation SAR Spectrum
Class-level inference
N-alkylated analogs gain antibacterial (S. aureus, MRSA), antimalarial, and cytotoxic activities beyond the parent antifungal spectrum.
SAR review: core scaffold activity is derivatization-dependent; supports medicinal chemistry expansion.
Qualitative spectrum shift; individual analog data require verification.
Structure-Activity Relationship Antimicrobial Cytotoxicity

Optimal Research and Procurement Applications for Eupolauridine (CAS 58786-39-3) Based on Quantitative Differentiation


Antifungal Drug Discovery: A Structurally Distinct Scaffold with Unique Topoisomerase II Targeting

Procure eupolauridine for antifungal drug discovery programs seeking novel mechanisms of action. Its primary mode of action against S. cerevisiae involves stabilization of topoisomerase II covalent complexes rather than topoisomerase I inhibition, as confirmed by in vitro assays and genetic studies [1]. This mechanism is distinct from azoles and polyenes, offering a potential pathway to overcome existing drug resistance. The compound's in vivo efficacy in a murine model of systemic candidiasis [2] further supports its development as a lead antifungal agent.

Medicinal Chemistry Scaffold Optimization: A Versatile Core for SAR-Driven Analog Development

Use eupolauridine as a parent scaffold for structure-activity relationship (SAR) studies aimed at improving antifungal potency or expanding the antimicrobial spectrum. As demonstrated with E9591, N-alkylation of the eupolauridine core yields a 32-fold improvement in antifungal MIC [3]. Further SAR studies have shown that N-alkylated and benzylated analogs gain antibacterial and antimalarial activities, as well as cytotoxicity against cancer cell lines [2]. Eupolauridine serves as an essential reference standard for these optimization campaigns.

Topoisomerase Research: A Non-Camptothecin Catalytic Inhibitor of Fungal Topoisomerase I

Utilize eupolauridine in biochemical and structural biology studies of DNA topoisomerases. It is a selective inhibitor of fungal topoisomerase I catalytic activity (complete inhibition at 50 μg/mL) that, crucially, does not stabilize the cleavage complex like camptothecin [1]. This unique mechanistic profile makes it a valuable tool compound for dissecting topoisomerase function and for screening assays aimed at identifying novel non-camptothecin topoisomerase inhibitors with reduced genotoxicity.

Natural Product-Based Anticancer Screening: Differential Cytotoxicity Across Cell Lines

Incorporate eupolauridine into natural product libraries for anticancer screening. It exhibits moderate antiproliferative activity with differential selectivity: IC50 values of 3.5 μM against A2780 ovarian cancer cells and 1.77 μM against H460 lung cancer cells [4]. This selectivity profile, distinct from structurally related sampangine alkaloids (e.g., 11-methoxysampangine with IC50 10.3 μM in A2780 and 0.57 μM in H460), suggests potential for targeted development in specific cancer indications.

Application
Selection Property
Validation Focus
Antifungal screening and mechanistic studies
Topoisomerase II complex stabilization context
Fungal topoisomerase II complex formation assay
Scaffold optimization and SAR campaigns
N-alkylation sensitivity of antifungal MIC
Antifungal MIC improvement vs. parent scaffold
Topoisomerase I catalytic inhibition research
Cleavage complex-independent inhibition profile
Fungal topoisomerase I relaxation assay
Antiproliferative screening in cancer cell models
Cell-line selectivity profile
Differential cytotoxicity across ovarian and lung cancer models

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